molecular formula C13H15N3O2S B2614282 N'-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 478062-77-0

N'-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No.: B2614282
CAS No.: 478062-77-0
M. Wt: 277.34
InChI Key: IPBILXUWWYUOET-UHFFFAOYSA-N
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Description

N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H16N3O2S and a molecular weight of 278.35 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a pyrrole ring, and a carbohydrazide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has several scientific research applications:

Preparation Methods

The synthesis of N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiophene or pyrrole rings are replaced by other groups.

Mechanism of Action

The mechanism of action of N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can be compared with other similar compounds such as N’-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide and N’-acetyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide . These compounds share a similar core structure but differ in the substituents attached to the thiophene or pyrrole rings. The unique properties of N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, such as its specific reactivity and potential biological activities, make it distinct from its analogs.

Properties

IUPAC Name

N'-butanoyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-5-11(17)14-15-13(18)12-10(6-9-19-12)16-7-3-4-8-16/h3-4,6-9H,2,5H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBILXUWWYUOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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